3-Bromobenzamide

Catalog No.
S662912
CAS No.
22726-00-7
M.F
C7H6BrNO
M. Wt
200.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromobenzamide

CAS Number

22726-00-7

Product Name

3-Bromobenzamide

IUPAC Name

3-bromobenzamide

Molecular Formula

C7H6BrNO

Molecular Weight

200.03 g/mol

InChI

InChI=1S/C7H6BrNO/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H2,9,10)

InChI Key

ODJFDWIECLJWSR-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Br)C(=O)N

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)N

The exact mass of the compound 3-Bromobenzamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 81217. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Bromobenzamide (CAS 22726-00-7) is a highly versatile, bifunctional aromatic building block featuring a reactive aryl bromide and a primary carboxamide group. In industrial and pharmaceutical synthesis, it is primarily procured as a precursor for palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura and Buchwald-Hartwig) and transition-metal-directed C-H activation. The meta-relationship between the bromine and the amide group provides a unique electronic and steric profile, making it a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials. Its solid-state stability and predictable solubility in polar aprotic solvents (e.g., DMF, DMSO) ensure reliable handling and processability at scale [1].

Substituting 3-Bromobenzamide with close analogs often leads to process failures or severe yield reductions. Replacing it with 3-chlorobenzamide drastically increases the activation energy required for oxidative addition, necessitating expensive, specialized phosphine ligands and harsher thermal conditions to achieve acceptable cross-coupling yields [1]. Conversely, substitution with positional isomers like 2-bromobenzamide introduces severe ortho-steric hindrance, which can stall catalytic cycles when coupling with bulky nucleophiles. Furthermore, attempting to use 3-bromobenzonitrile as a cheaper alternative fails in direct cross-coupling pathways that require the amide functionality, as the nitrile must undergo an additional, yield-consuming hydration step prior to coupling [2].

Palladium-Catalyzed Cross-Coupling Reactivity vs. Chlorinated Analogs

In standard palladium-catalyzed cross-coupling reactions, the nature of the aryl halide dictates the reaction kinetics. 3-Bromobenzamide undergoes rapid oxidative addition, typically achieving high yields in Suzuki couplings using standard, cost-effective catalysts (e.g., Pd(dppf)Cl2) under mild biphasic conditions. In contrast, the 3-chlorobenzamide analog exhibits a significantly higher bond dissociation energy (C-Cl vs C-Br), often resulting in poor yields under the same conditions unless highly specialized, expensive electron-rich ligands and elevated temperatures are employed[1].

Evidence DimensionCross-coupling efficiency under standard ligand conditions
Target Compound DataHigh yield via rapid oxidative addition
Comparator Or Baseline3-Chlorobenzamide (Requires specialized ligands/higher temps)
Quantified DifferenceEliminates the need for proprietary or sensitive phosphine ligands
ConditionsStandard Pd-catalyzed coupling (e.g., Pd(dppf)Cl2, Na2CO3, toluene/water)

Procuring the bromide over the chloride reduces overall catalyst costs and simplifies process scale-up.

Steric Accessibility in Catalytic Coupling vs. Ortho-Isomers

The meta-position of the bromine in 3-Bromobenzamide provides an optimal balance of electronic activation without steric blockade. When coupling with sterically demanding partners, 3-Bromobenzamide consistently delivers high conversions. However, utilizing 2-bromobenzamide introduces severe ortho-steric clash with the primary amide group, which impedes the transmetalation and reductive elimination steps of the catalytic cycle, frequently depressing yields and requiring higher catalyst loadings to drive the reaction to completion [1].

Evidence DimensionCoupling yield with bulky nucleophiles
Target Compound DataHigh conversion without specialized ligands
Comparator Or Baseline2-Bromobenzamide (Reduced yield due to ortho-steric clash)
Quantified DifferenceAvoidance of steric penalty in the catalytic cycle
ConditionsTransition-metal catalyzed cross-coupling

Selecting the meta-isomer ensures reproducible scale-up and higher throughput when synthesizing sterically congested molecular scaffolds.

Process Efficiency in Cross-Coupling vs. Nitrile Precursors

When synthesizing complex biphenyl carboxamides (such as FAAH inhibitors), the primary amide group must be present during or before the cross-coupling step. Procuring 3-Bromobenzamide directly allows for immediate palladium-catalyzed cross-coupling in high yields (>86%). If a buyer attempts to substitute this with the cheaper 3-bromobenzonitrile, an additional partial hydrolysis step using hydrogen peroxide and sodium hydroxide is required to yield the amide prior to coupling. Procuring the pre-formed amide eliminates this synthetic step, improving overall step economy and avoiding the need for intermediate purification [1].

Evidence DimensionSynthetic step count to biphenyl carboxamide
Target Compound Data1 step (Direct cross-coupling, >86% yield)
Comparator Or Baseline3-Bromobenzonitrile (2 steps: Hydration then cross-coupling)
Quantified DifferenceElimination of 1 reaction step and associated purification
ConditionsLarge-scale chemical production of FAAH inhibitors

Procuring the pre-formed amide streamlines manufacturing routes, reducing cycle times and improving overall process efficiency.

Isoform Selectivity in Kinase/Cyclase Inhibition vs. Chloro-Analogs

In the optimization of selective inhibitors, the specific halogen at the meta-position can drive critical isoform selectivity. For example, in the development of Adenylyl Cyclase 1 (AC1) inhibitors, replacing a 3-chloro substituent with 3-Bromobenzamide (analogue 14) resulted in the first significant boost in selectivity over the off-target AC8 isoform, reducing AC8 inhibition to only 15% while maintaining AC1 potency. This demonstrates that the larger van der Waals radius and distinct polarizability of the bromine atom compared to chlorine can be leveraged to tune out off-target binding [1].

Evidence DimensionOff-target isoform inhibition (AC8)
Target Compound Data3-Bromo derivative (15% AC8 inhibition)
Comparator Or Baseline3-Chloro derivative (Higher AC8 off-target inhibition)
Quantified DifferenceSignificant reduction in off-target AC8 binding
Conditionsin vitro Adenylyl Cyclase isoform selectivity assay

Procuring the exact bromo-analog is essential for achieving the required safety and selectivity profile in targeted drug development.

Precursor for Complex Biaryl APIs

3-Bromobenzamide is the ideal choice for synthesizing complex biaryl compounds via Suzuki-Miyaura coupling, where its high reactivity allows for lower catalyst loadings and simpler ligand systems compared to chlorinated analogs [1].

Streamlined Synthesis of Biphenyl Carboxamides

Highly suited for manufacturing routes requiring a pre-formed amide group, enabling direct cross-coupling and eliminating the need to perform and purify a nitrile hydration step associated with 3-bromobenzonitrile [2].

Building Block for Sterically Congested Molecules

The optimal positional isomer for cross-coupling with bulky amines or boronic acids, avoiding the severe steric hindrance and yield penalties associated with 2-bromobenzamide [3].

Vector-Specific Medicinal Chemistry Libraries

Essential for SAR campaigns where the distinct polarizability and van der Waals radius of the meta-bromine are required to tune out off-target isoform binding (e.g., AC8), offering superior selectivity profiles compared to chloro-analogs [4].

XLogP3

1.6

LogP

1.65 (LogP)

Melting Point

155.3 °C

UNII

694N917Z7T

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Irritant

Irritant

Other CAS

22726-00-7

Wikipedia

3-bromobenzamide

Dates

Last modified: 08-15-2023

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